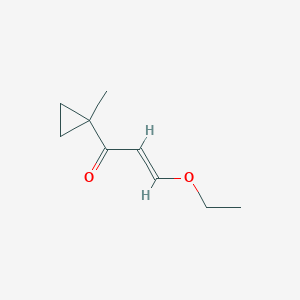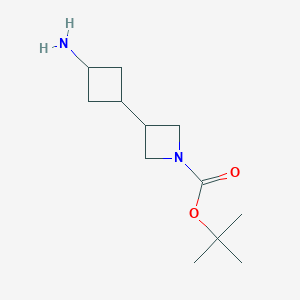![molecular formula C13H17NO2S B13340171 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core with an isopentyl and a methyl substituent. Compounds in this family have been studied for their diverse applications in medicinal chemistry, including antiviral and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with alkyl halides in the presence of a base such as sodium hydride . The reaction conditions typically include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products such as esters and amides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound acts as an allosteric inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication.
Anticancer Activity: It inhibits lysine-specific demethylases (KDM1A and LSD1), leading to alterations in gene expression and inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopentyl group.
4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains an allyl group instead of an isopentyl group.
4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a benzyl group instead of an isopentyl group.
Uniqueness
4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopentyl group can influence the compound’s lipophilicity, membrane permeability, and overall pharmacokinetic properties .
Eigenschaften
Molekularformel |
C13H17NO2S |
|---|---|
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
2-methyl-4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H17NO2S/c1-8(2)4-5-14-10-6-9(3)17-12(10)7-11(14)13(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
UNGDPKFVEHHGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C=C(N2CCC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)

![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)










